molecular formula C21H25F3N4O B2634574 4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775452-45-3

4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2634574
CAS No.: 1775452-45-3
M. Wt: 406.453
InChI Key: SWOBNXLVOJJAEZ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic compound that features a benzamide core with a tert-butyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling with Pyrimidine Ring: The pyrimidine ring can be synthesized separately and then coupled with the piperidine ring through a condensation reaction.

    Formation of Benzamide Core: The final step involves the formation of the benzamide core by reacting the intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing piperidine and pyrimidine derivatives exhibit significant anticancer properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may improve its efficacy against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Properties

The anti-inflammatory potential of 4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has been explored through its effects on nitric oxide production and cytokine release. Compounds with similar structures have demonstrated the ability to reduce inflammation markers in animal models, suggesting that this compound may be effective in treating inflammatory diseases .

Neurological Applications

Research indicates that piperidine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The compound's structural characteristics allow it to modulate receptor activity, which could be beneficial in conditions such as depression or anxiety disorders .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of trifluoromethyl-containing compounds. Studies have shown that such compounds can exhibit activity against a range of bacterial strains, making them candidates for developing new antibiotics .

Case Studies

StudyFocusFindings
Li et al. (2015)Anti-inflammatory activityDemonstrated significant inhibition of nitric oxide production by similar piperidine derivatives at low concentrations.
Gaba and Mohan (2015)Analgesic effectsReported that certain derivatives exhibited potent analgesic effects comparable to standard medications like ibuprofen.
Reddy et al. (2011)Antioxidant propertiesFound that derivatives showed promising antioxidant activity, suggesting potential applications in oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the piperidine ring may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-{1-[6-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}aniline: Similar structure but with an aniline core instead of a benzamide core.

Uniqueness

4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is unique due to the combination of its trifluoromethyl-substituted pyrimidine ring and the piperidine ring, which may impart specific biological activities and chemical reactivity not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H27F3N4
  • Molecular Weight : 420.5 g/mol
  • CAS Number : 2058542-97-3

The compound features a tert-butyl group, a trifluoromethyl pyrimidine moiety, and a piperidine structure, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • P-glycoprotein (P-gp) Modulation : The compound has been identified as a substrate for P-glycoprotein, an ATP-binding cassette (ABC) transporter that plays a crucial role in drug absorption and resistance. Studies indicate that it can stimulate P-gp ATPase activity, suggesting its potential in reversing multidrug resistance in cancer therapy .
  • CYP450 Interactions : It has been reported to inhibit CYP2D6, a key enzyme in drug metabolism, while showing no inhibition on other CYP enzymes like CYP1A2 and CYP3A4 . This selectivity may lead to fewer drug-drug interactions.
  • Cellular Uptake : The compound's lipophilicity (Log P ~2.56) suggests good membrane permeability, facilitating cellular uptake and enhancing its bioavailability .

In Vitro Studies

Several studies have examined the efficacy of this compound in vitro:

  • Resistance Reversal : In experiments involving drug-resistant cell lines, this compound demonstrated significant reversal of resistance to chemotherapeutic agents such as paclitaxel and doxorubicin at concentrations as low as 10 µM .
  • ATPase Assays : The compound's ability to stimulate P-gp ATPase activity was confirmed through biochemical assays, indicating its role as a modulator of drug transport mechanisms .

In Vivo Studies

Preliminary in vivo studies have suggested that this compound reduces tumor volume without significant side effects, highlighting its therapeutic potential in oncology .

Case Studies

  • Case Study on Multidrug Resistance : A study focusing on the reversal of multidrug resistance used this compound alongside standard chemotherapeutics. Results indicated improved efficacy of the drugs when co-administered with the benzamide derivative, leading to enhanced apoptosis in resistant cancer cells .
  • Pharmacokinetic Profile Analysis : Another investigation evaluated the pharmacokinetics of the compound in animal models, revealing favorable absorption and distribution characteristics that support its clinical development for treating resistant tumors .

Properties

IUPAC Name

4-tert-butyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O/c1-20(2,3)15-6-4-14(5-7-15)19(29)27-16-8-10-28(11-9-16)18-12-17(21(22,23)24)25-13-26-18/h4-7,12-13,16H,8-11H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOBNXLVOJJAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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